ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
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Overview
Description
Ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a benzodioxole moiety, a benzodiazepine core, and an ethyl acetate group. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Scientific Research Applications
Ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of anxiety and epilepsy.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of this compound are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins from arachidonic acid . Prostaglandins, in turn, are involved in various biological responses .
Mode of Action
The compound interacts with its targets, the COX enzymes, by acting as a competitive inhibitor . This means it competes with the substrate, arachidonic acid, for the active site of the enzyme, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of COX enzymes affects the biosynthesis of prostaglandins . Prostaglandins are involved in a variety of biological responses, including inflammation, pain, and fever . Therefore, the inhibition of COX enzymes can lead to the reduction of these responses .
Pharmacokinetics
Like other cox inhibitors, it is expected to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is the reduction of inflammation, pain, and fever due to the inhibition of prostaglandin biosynthesis . This makes it potentially useful in the treatment of conditions such as arthritis and rheumatism .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Benzodiazepine Core: The benzodiazepine core is formed by the condensation of o-phenylenediamine with a suitable aldehyde or ketone.
Attachment of the Benzodioxole Moiety: The benzodioxole moiety is attached to the benzodiazepine core through a nucleophilic substitution reaction.
Formation of the Ethyl Acetate Group: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzodiazepines.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate is unique due to the presence of the benzodioxole moiety, which may enhance its pharmacological profile and provide additional therapeutic benefits compared to other benzodiazepines.
Properties
IUPAC Name |
ethyl 2-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-2-29-23(28)11-16-10-22(26-18-6-4-3-5-17(18)25-16)32-13-21(27)24-12-15-7-8-19-20(9-15)31-14-30-19/h3-10,25H,2,11-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLCEVOQPSLFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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